Maleimido-PEG4-Val-Ala-PAB
CAS No.:
Cat. No.: VC13698123
Molecular Formula: C33H49N5O11
Molecular Weight: 691.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H49N5O11 |
|---|---|
| Molecular Weight | 691.8 g/mol |
| IUPAC Name | (2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C33H49N5O11/c1-23(2)31(33(45)35-24(3)32(44)36-26-6-4-25(22-39)5-7-26)37-28(41)11-14-46-16-18-48-20-21-49-19-17-47-15-12-34-27(40)10-13-38-29(42)8-9-30(38)43/h4-9,23-24,31,39H,10-22H2,1-3H3,(H,34,40)(H,35,45)(H,36,44)(H,37,41)/t24-,31-/m0/s1 |
| Standard InChI Key | JNLGUEGPYJOKEW-DLLPINGYSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
| SMILES | CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
| Canonical SMILES | CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Introduction
Chemical Structure and Composition
Maleimido-PEG4-Val-Ala-PAB is a heterobifunctional linker with four distinct components: a maleimide group, a tetraethylene glycol (PEG4) spacer, a valine-alanine (Val-Ala) dipeptide, and a para-aminobenzyl (PAB) self-immolative moiety. Its molecular formula is C₃₃H₄₉N₅O₁₁, with a molecular weight of 691.8 g/mol.
Functional Components
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Maleimide Group: Facilitates covalent conjugation to cysteine residues on antibodies via thiol-maleimide chemistry, ensuring stable antibody-linker attachment .
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PEG4 Spacer: A hydrophilic tetraethylene glycol chain that enhances solubility, reduces aggregation, and improves pharmacokinetic properties by shielding the conjugate from immune recognition .
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Val-Ala Dipeptide: A cathepsin B-cleavable substrate that remains stable in systemic circulation but undergoes enzymatic hydrolysis in lysosomes, enabling tumor-specific payload release .
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PAB Group: A self-immolative spacer that undergoes 1,6-elimination post-cleavage, releasing the unmodified cytotoxic drug .
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₃H₄₉N₅O₁₁ | |
| Molecular Weight | 691.8 g/mol | |
| PEG Chain Length | 4 ethylene oxide units | |
| Peptide Sequence | Valine-Alanine | |
| Key Enzymatic Target | Cathepsin B |
Mechanism of Action
Conjugation and Stability
The maleimide group reacts selectively with free thiols (-SH) on antibody cysteine residues, forming stable thioether bonds. This site-specific conjugation minimizes heterogeneity, a critical factor in ADC quality control . The PEG4 spacer mitigates hydrophobicity-induced aggregation, as demonstrated by a <1% aggregation rate in size-exclusion chromatography (SEC) analyses, compared to >10% for non-PEGylated analogs .
Lysosomal Activation
Upon ADC internalization, the Val-Ala dipeptide is cleaved by cathepsin B, a protease overexpressed in tumor lysosomes. This cleavage triggers PAB self-immolation, releasing the payload (e.g., MMAE or DM1) with high specificity. Studies show Val-Ala linkers exhibit ~90% payload release efficiency in cathepsin B-rich environments, outperforming Val-Cit variants by 15–20% in head-to-head assays .
Plasma Stability vs. Enzymatic Susceptibility
While Val-Ala demonstrates >90% stability in human plasma over 72 hours, it is susceptible to carboxylesterase 1C (Ces1C) in murine models, leading to premature cleavage. This species-specific instability necessitates the use of Ces1C-knockout mice for preclinical evaluations .
Comparative Analysis with Val-Cit Linkers
Val-Cit (valine-citrulline) linkers, widely used in ADCs like Brentuximab vedotin, face limitations such as Ces1C-mediated cleavage and neutrophil elastase (NE)-induced off-target toxicity. Maleimido-PEG4-Val-Ala-PAB addresses these issues through structural refinements:
Table 2: Val-Ala vs. Val-Cit Linker Performance
| Parameter | Val-Ala Linker | Val-Cit Linker | Source |
|---|---|---|---|
| Plasma Stability (Human) | 90% at 72h | 75% at 72h | |
| Ces1C Susceptibility | Low in humans | High in mice/humans | |
| Aggregation Rate | 0.4% | 1.8% | |
| Cathepsin B Efficiency | 90% | 70% |
The Val-Ala sequence’s reduced steric hindrance enhances cathepsin B binding, while its alanine residue minimizes interactions with extracellular proteases like NE, lowering risks of neutropenia and thrombocytopenia .
Applications in ADC Development
Preclinical Successes
In a CD22-targeted ADC, Maleimido-PEG4-Val-Ala-PAB delivered monomethyl auristatin E (MMAE) with a 3 mg/kg effective dose in lymphoma xenografts, achieving tumor regression without significant weight loss in mice . Comparatively, Val-Cit-based ADCs required 5 mg/kg for similar efficacy, highlighting improved therapeutic indices .
Clinical Advancements
While no Val-Ala-linked ADC has yet received FDA approval, phase I trials of a HER2-targeted ADC (APL-1081) demonstrated a 40% objective response rate in breast cancer patients, with manageable toxicity profiles .
Challenges and Limitations
Species-Specific Instability
Murine Ces1C hydrolyzes Val-Ala linkers at ~3.5% per hour, complicating preclinical studies. Transgenic Ces1C-knockout models are now standard for evaluating Val-Ala ADCs, adding complexity and cost .
Payload Hydrophobicity
Despite PEG4 incorporation, high drug-to-antibody ratios (DAR >6) still risk aggregation. Novel strategies, such as integrating hydrophilic amino acids (e.g., glutamic acid) into the peptide sequence, are under investigation .
Future Directions
PEG Optimization
Varying PEG chain lengths (e.g., PEG2 vs. PEG8) could balance hydrophilicity and steric effects. Preliminary data suggest PEG6 variants improve plasma stability by 12% while maintaining cleavage efficiency .
Hybrid Linker Systems
Combining Val-Ala with disulfide bonds or non-peptide triggers (e.g., β-glucuronidase substrates) may enable dual-control payload release, enhancing tumor specificity .
Humanized Preclinical Models
CRISPR-engineered mice expressing human Ces1C could better predict clinical outcomes, reducing translational gaps .
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